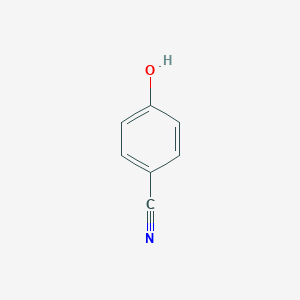

4-Hydroxybenzonitrile

Description

Properties

IUPAC Name |

4-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO/c8-5-6-1-3-7(9)4-2-6/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNOWLNNPYYEOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9052509 | |

| Record name | 4-Hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Mostly soluble in water (8.98 g/L at 25 deg C); [ChemIDplus] White crystalline chips; [MSDSonline] | |

| Record name | 4-Cyanophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8138 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00665 [mmHg] | |

| Record name | 4-Cyanophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8138 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

767-00-0 | |

| Record name | 4-Cyanophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=767-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyanophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxybenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CYANOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S13529YJU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Hydroxybenzonitrile: A Technical Guide to Synthesis, Biosynthesis, and Application

Executive Summary

4-Hydroxybenzonitrile (4-HBN), also known as p-cyanophenol, is a bifunctional aromatic building block essential to the fine chemical industry.[1] It serves as the structural scaffold for liquid crystals (mesogens), a precursor for halogenated herbicides (Bromoxynil, Ioxynil), and a pharmacophore in third-generation aromatase inhibitors (Letrozole). This guide analyzes its chemical identity, the evolution of its synthesis from classical substitution to modern ammoxidation, its biosynthetic parallels in cyanogenic glycosides, and its critical role in drug development.

Part 1: Chemical Identity & Physiochemical Profile[1]

4-HBN is defined by its dual functionality: a phenolic hydroxyl group (electron-donating) and a nitrile group (electron-withdrawing) in a para substitution pattern.[1] This "push-pull" electronic structure creates a strong dipole, making it an ideal core for liquid crystalline materials.[1]

Physiochemical Data Table

| Property | Value | Significance in Processing |

| IUPAC Name | 4-Hydroxybenzonitrile | Standard nomenclature.[1] |

| CAS Number | 767-00-0 | Unique identifier for regulatory filing.[1][2] |

| Molecular Weight | 119.12 g/mol | Stoichiometric calculations.[1] |

| Appearance | White to off-white crystalline needles | Visual purity indicator (yellowing indicates oxidation).[1] |

| Melting Point | 110–113 °C | Solid handling; easily sublimed.[1] |

| pKa (Phenol) | 7.97 (at 25 °C) | More acidic than phenol (pKa 10) due to the electron-withdrawing nitrile; facilitates easy deprotonation.[1] |

| Solubility | Soluble in EtOH, Et₂O, Acetone; Slightly soluble in H₂O | Allows for purification via recrystallization from water/alcohol mixtures. |

| Dipole Moment | ~5.8 D | High polarity drives mesogenic behavior in liquid crystals.[1] |

Part 2: Historical Genesis & Synthetic Evolution

The "discovery" of 4-HBN is best understood as an evolution of synthetic methodology.[1] Early attempts to introduce nitrile groups onto phenols via the Rosenmund-von Braun reaction (aryl halide + CuCN) were plagued by the incompatibility of the free phenolic hydroxyl group with copper catalysts, often requiring protection/deprotection steps.[3]

Modern industrial synthesis has shifted toward Ammoxidation , a gas-phase reaction that mimics biological efficiency, and Oxime Dehydration , a robust laboratory standard.

Comparative Synthetic Routes

The following diagram illustrates the three primary routes to 4-HBN, highlighting the shift from harsh halogen-replacement to atom-economical oxidation.

Caption: Evolution of synthesis.[1] Dashed line indicates the older, less efficient halogen-replacement route.

Part 3: Biosynthetic Origins (The Dhurrin Connection)

While 4-HBN is primarily an industrial intermediate, its structural motif appears in nature within Cyanogenic Glycosides , specifically in Sorghum bicolor.[1] The biosynthesis of Dhurrin involves the formation of a p-hydroxyphenylacetaldoxime, which is enzymatically dehydrated to a nitrile.

Understanding this pathway provides bio-inspired routes for synthesis (e.g., using cytochrome P450 mimics) and explains the toxicity profile of related natural products.

Biosynthetic Pathway Diagram

Caption: The Dhurrin pathway in Sorghum.[1] Note the transient nitrile intermediates structurally related to 4-HBN.

Part 4: Strategic Utility in Drug Development

4-HBN is a critical pharmacophore scaffold.[1] Its high acidity (pKa ~7.[1]9) allows for easy etherification, while the nitrile group serves as a metabolic "hard handle" or a precursor to heterocycles.

Case Study: Aromatase Inhibitors (Letrozole)

In the development of Letrozole (Femara®), the 4-cyanobenzyl moiety mimics the steroid backbone of androstenedione, the natural substrate of the aromatase enzyme (CYP19A1). The nitrile nitrogen coordinates with the Heme iron of the enzyme, while the benzyl ring fits the hydrophobic pocket.

-

Role: 4-HBN is the precursor to 4-cyanobenzyl bromide (via protection/bromination) or 4-fluorobenzonitrile (via halogen exchange), which are coupled to form the diaryl ether or methylene bridge.[1]

-

Agrochemicals: 4-HBN is directly brominated to produce Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), a widely used contact herbicide.[1][4]

Part 5: Experimental Protocols

Protocol A: Laboratory Synthesis via Oxime Dehydration

Rationale: This method is chosen for its reliability, high purity profile, and avoidance of toxic cyanide salts used in the Rosenmund method.

Reagents:

-

4-Hydroxybenzaldehyde (12.2 g, 100 mmol)[1]

-

Hydroxylamine hydrochloride (7.6 g, 110 mmol)

-

Sodium formate (8.2 g, 120 mmol)

-

Formic acid (85%, 100 mL)

Step-by-Step Workflow:

-

Oxime Formation: Dissolve 4-hydroxybenzaldehyde in formic acid (50 mL). Add hydroxylamine hydrochloride and sodium formate.

-

Reflux: Heat the mixture to reflux (approx. 100°C) for 3–4 hours. The formic acid acts as both solvent and dehydrating agent.

-

Quench: Pour the reaction mixture into 400 mL of ice-cold water. The crude nitrile will precipitate as a white solid.

-

Filtration: Filter the precipitate under vacuum. Wash with cold water (3 x 50 mL) to remove residual acid.[1]

-

Purification: Recrystallize from a mixture of Ethanol/Water (1:4).

-

Yield: Expect 85–90% yield of white needles (MP: 111–113°C).

Protocol B: Synthesis of Bromoxynil (Eco-Friendly Bromination)

Rationale: Demonstrates the activation of the phenyl ring by the hydroxyl group. This protocol uses an oxidative bromination strategy (KBr/KBrO₃) to avoid handling liquid bromine.[1]

Reagents:

-

4-Hydroxybenzonitrile (1.19 g, 10 mmol)[1]

-

Potassium Bromide (KBr) (2.4 g, 20 mmol)[1]

-

Potassium Bromate (KBrO₃) (1.67 g, 10 mmol)[1]

-

Acetic Acid (20 mL)

Step-by-Step Workflow:

-

Dissolution: Dissolve 4-HBN in acetic acid in a round-bottom flask.

-

Addition: Add KBr and KBrO₃ to the solution.

-

Activation: Slowly add concentrated HCl (2 mL) dropwise. Caution: Bromine is generated in situ.

-

Reaction: Stir at room temperature for 2 hours. The solution will turn orange/red, then fade as bromination completes.

-

Precipitation: Pour the mixture into 100 mL ice water. The 3,5-dibromo derivative will precipitate.[1]

-

Isolation: Filter and wash with sodium bisulfite solution (to quench trace Br₂) followed by water.[1]

-

Result: 3,5-Dibromo-4-hydroxybenzonitrile (Bromoxynil).[1][4][5] MP: ~190°C.[1]

Experimental Workflow Diagram (Bromoxynil)

Caption: Green synthesis of Bromoxynil using in-situ generated bromine.

References

-

PrepChem. (n.d.).[1] Synthesis of p-hydroxybenzonitrile via Ammoxidation.[1] Retrieved from [Link]

-

Halkier, B. A., & Møller, B. L. (1989). Biosynthesis of the Cyanogenic Glucoside Dhurrin in Seedlings of Sorghum bicolor. Plant Physiology.[1] Retrieved from [Link]

-

Bhat, K. S., et al. (2006). Process for the preparation of Letrozole. U.S. Patent 2010/0190997.[1] Retrieved from

-

Desai, S., et al. (2014). Eco-friendly synthesis of Bromoxynil. U.S. Patent 8,957,239.[1] Retrieved from

Sources

- 1. 4-Hydroxy-3-nitrobenzonitrile | C7H4N2O3 | CID 76758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. US3259646A - Process for the preparation of p-hydroxybenzonitrile - Google Patents [patents.google.com]

- 4. Bromoxynil - Wikipedia [en.wikipedia.org]

- 5. US8957239B2 - Process for the eco-friendly preparation of 3, 5-dibromo-4-hydroxybenzonitrile - Google Patents [patents.google.com]

Navigating the Landscape of 4-Hydroxybenzonitrile: A Comprehensive Technical Guide for Researchers

Foreword

In the intricate world of chemical synthesis and drug discovery, a thorough understanding of key building blocks is paramount. 4-Hydroxybenzonitrile, a seemingly simple aromatic compound, serves as a critical precursor and intermediate in a multitude of applications, from the development of life-saving pharmaceuticals to the engineering of advanced materials. This guide is designed to provide researchers, scientists, and drug development professionals with an in-depth technical understanding of 4-hydroxybenzonitrile, moving beyond a superficial overview to explore the nuances of its nomenclature, synthesis, and practical applications. As a senior application scientist, my objective is to not only present established protocols but to also offer insights into the rationale behind methodological choices, empowering you to make informed decisions in your own research endeavors.

Section 1: Decoding the Identity of 4-Hydroxybenzonitrile

A crucial first step in any scientific investigation is the unambiguous identification of the substance . 4-Hydroxybenzonitrile is known by a variety of names in scientific literature and chemical databases, which can sometimes lead to confusion. This section aims to provide a clear and comprehensive overview of its synonyms and chemical identifiers.

The most commonly encountered synonym in academic and industrial research is 4-cyanophenol .[1][2][3] The prefix "p-" (para-) is also frequently used to denote the 1,4 substitution pattern on the benzene ring, leading to the name p-hydroxybenzonitrile or p-cyanophenol .[3][4]

A systematic approach to naming is provided by the International Union of Pure and Applied Chemistry (IUPAC), which designates the compound as 4-hydroxybenzonitrile .

For unequivocal identification, a variety of chemical database identifiers are employed. These are essential for database searches, procurement, and regulatory compliance.

| Identifier Type | Identifier |

| CAS Number | 767-00-0 |

| EC Number | 212-175-2 |

| PubChem CID | 13019 |

| Beilstein Registry Number | 386130 |

| MDL Number | MFCD00002312 |

It is also referred to as 4-hydroxycyanobenzene and has been assigned the NSC number 400524.[3][4]

Section 2: Synthesis of 4-Hydroxybenzonitrile: A Comparative Analysis of Key Methodologies

The efficient synthesis of 4-hydroxybenzonitrile is a topic of significant industrial and academic interest. Several synthetic routes have been developed, each with its own set of advantages and limitations in terms of yield, cost, safety, and environmental impact. This section provides a detailed examination of the most prominent methods.

From p-Hydroxybenzoic Acid: The Amination Approach

A common and industrially viable route involves the amination of p-hydroxybenzoic acid. This multi-step process typically involves the conversion of the carboxylic acid to an intermediate that is more susceptible to amination and subsequent dehydration.

One reported method involves the use of p-hydroxybenzoic acid, urea, and a dehydrating agent like sulfamic acid. A detailed study optimized this process, achieving yields of 78-82%. The proposed reaction mechanism suggests that urea decomposes to form isocyanic acid and ammonia, which then reacts with the carboxylic acid.

Experimental Protocol: Synthesis from p-Hydroxybenzoic Acid

-

To a reaction vessel, add 0.1 mol of p-hydroxybenzoic acid, 0.25 mol of urea, and 0.3 mol of sulfamic acid to 60 mL of a high-boiling solvent such as benzoate.

-

Add a catalytic amount of Al₂O₃ (3% by mass of the solvent).

-

Slowly heat the mixture to 150°C and maintain for 1 hour.

-

Increase the temperature to 190°C, add an additional 0.05 mol of urea, and maintain for 1.5 hours.

-

After cooling, the product can be isolated and purified by standard procedures such as recrystallization.

Causality: The stepwise heating and addition of urea are crucial for controlling the reaction rate and minimizing the formation of byproducts. The use of a high-boiling solvent ensures that the reaction can be carried out at the required temperature.

Ammoxidation of p-Cresol: A Direct Catalytic Route

The direct conversion of p-cresol to 4-hydroxybenzonitrile via ammoxidation presents an atom-economical and attractive industrial method. This gas-phase catalytic reaction involves the simultaneous oxidation and amination of the methyl group of p-cresol.

The reaction is typically carried out at high temperatures over a heterogeneous catalyst. However, a significant challenge with this method is catalyst deactivation due to the thermal instability of p-cresol. The choice of catalyst is critical, with various formulations based on metal oxides being investigated to improve selectivity and catalyst lifetime.

The Sandmeyer Reaction: A Classic Transformation

The Sandmeyer reaction provides a versatile method for the introduction of a nitrile group onto an aromatic ring. In the context of 4-hydroxybenzonitrile synthesis, this would typically involve the diazotization of 4-aminophenol followed by reaction with a cyanide salt, commonly cuprous cyanide (CuCN).

While the Sandmeyer reaction is a cornerstone of organic synthesis, its application on an industrial scale for producing 4-hydroxybenzonitrile can be challenging due to the use of highly toxic cyanide reagents and the complexities of handling diazonium salts, which can be unstable. Yields for the Sandmeyer reaction are often in the range of 65-70%.

Mechanism of the Sandmeyer Reaction for Nitrile Synthesis

From p-Hydroxybenzaldehyde: The Oxime Dehydration Route

Another synthetic approach starts from p-hydroxybenzaldehyde. This method involves the conversion of the aldehyde to its corresponding oxime by reaction with hydroxylamine, followed by dehydration of the oxime to yield the nitrile. Various dehydrating agents can be employed for the second step.

This method can be advantageous as it avoids the use of highly toxic cyanides. The overall efficiency of this route is dependent on the yields of both the oxime formation and the subsequent dehydration step.

Section 3: Applications in Scientific Research and Development

4-Hydroxybenzonitrile's utility extends across several domains of chemical science, primarily due to the reactivity of its hydroxyl and nitrile functional groups.

Precursor for Herbicides: The Case of Bromoxynil

A significant industrial application of 4-hydroxybenzonitrile is as a key starting material for the synthesis of the herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile). The synthesis involves the electrophilic aromatic substitution of 4-hydroxybenzonitrile with bromine.

Building Block for Liquid Crystals

The rigid rod-like structure of the benzonitrile core, coupled with the presence of a polar nitrile group, makes 4-hydroxybenzonitrile an excellent building block for the synthesis of liquid crystalline materials.[4] The hydroxyl group provides a convenient handle for the attachment of various side chains, allowing for the fine-tuning of the mesomorphic properties of the final liquid crystal molecules. These materials are integral components of liquid crystal displays (LCDs).

Intermediate in Drug Development

In the pharmaceutical industry, 4-hydroxybenzonitrile serves as a versatile intermediate for the synthesis of more complex active pharmaceutical ingredients (APIs). The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the phenolic hydroxyl group can be alkylated or acylated, providing numerous avenues for molecular elaboration.

Section 4: Analytical Characterization of 4-Hydroxybenzonitrile

Accurate and reliable analytical methods are essential for confirming the identity, purity, and quantity of 4-hydroxybenzonitrile in research and quality control settings. This section outlines the key spectroscopic and chromatographic techniques employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum of 4-hydroxybenzonitrile is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The aromatic protons will appear as a set of doublets due to coupling between adjacent protons. The chemical shift of the hydroxyl proton can be variable and is dependent on the solvent and concentration.

-

¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule. The chemical shifts of the carbon atoms are influenced by their local electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-hydroxybenzonitrile will exhibit characteristic absorption bands for the hydroxyl (-OH) group, the nitrile (-C≡N) group, and the aromatic ring.

-

-OH stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.

-

-C≡N stretch: A sharp, medium-intensity absorption band around 2220-2260 cm⁻¹.

-

Aromatic C-H and C=C stretches: Multiple sharp absorption bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In the mass spectrum of 4-hydroxybenzonitrile, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (119.12 g/mol ). The fragmentation pattern will show characteristic losses of small neutral molecules or radicals.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. A reversed-phase HPLC method is typically employed for the analysis of 4-hydroxybenzonitrile.

Illustrative HPLC Protocol for Purity Analysis

-

Column: C18 stationary phase.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

-

Detection: UV detection at a wavelength where 4-hydroxybenzonitrile exhibits strong absorbance.

-

Quantification: The concentration of 4-hydroxybenzonitrile can be determined by comparing the peak area of the sample to that of a known standard.

Conclusion

4-Hydroxybenzonitrile is a molecule of significant importance in both academic research and industrial applications. Its versatile chemical nature allows it to serve as a key building block in the synthesis of a wide range of valuable compounds. A thorough understanding of its nomenclature, synthetic methodologies, and analytical characterization is essential for any scientist working with this compound. It is my hope that this guide will serve as a valuable resource, providing not only practical information but also a deeper appreciation for the chemistry of this fundamental building block.

References

-

Pharmaffiliates. 4-Hydroxybenzonitrile. Available at: [Link]

- Google Patents. WO2014186981A1 - Method for preparing o(p)-hydroxybenzonitrile.

-

ChemSrc. 4-Hydroxybenzonitrile. Available at: [Link]

-

ChemBK. 4-Hydroxybenzonitrile. Available at: [Link]

-

PubChem. 4-Hydroxy-3-nitrobenzonitrile. Available at: [Link]

-

PubChem. 4-Cyanophenol. Available at: [Link]

Sources

p-Cyanophenol: A Comprehensive Technical Guide for Scientific Professionals

An In-depth Exploration of the Chemical Structure, Properties, Synthesis, and Applications of a Versatile Aromatic Compound

Introduction

p-Cyanophenol, also known as 4-hydroxybenzonitrile, is a bifunctional organic compound featuring both a hydroxyl and a nitrile group attached to a benzene ring. This unique structural arrangement imparts a versatile chemical reactivity, making it a crucial intermediate and building block in a wide array of applications, from the synthesis of pharmaceuticals and agrochemicals to the development of advanced materials such as liquid crystals.[1][2] This technical guide provides a comprehensive overview of p-cyanophenol, delving into its chemical structure, physicochemical properties, synthesis methodologies, spectroscopic signature, reactivity, and key applications, with a particular focus on its relevance to researchers and professionals in drug development.

Chemical Structure and Identification

p-Cyanophenol is a parasubstituted aromatic compound. The hydroxyl (-OH) group, an electron-donating group, and the nitrile (-C≡N) group, an electron-withdrawing group, are positioned at opposite ends of the benzene ring (positions 1 and 4). This substitution pattern significantly influences the molecule's electronic properties, reactivity, and physical characteristics.

The official IUPAC name for this compound is 4-hydroxybenzonitrile.[3] It is also commonly referred to as p-hydroxybenzonitrile.[3][4]

Key Identifiers:

-

SMILES: N#Cc1ccc(O)cc1[7]

Physicochemical Properties

p-Cyanophenol is a white to off-white crystalline solid at room temperature.[1][2] Its physical and chemical properties are summarized in the table below. The presence of the polar hydroxyl and nitrile groups allows for hydrogen bonding, influencing its melting point and solubility.

| Property | Value | Source(s) |

| Appearance | White to light yellow crystalline solid | [1][2] |

| Melting Point | 110-113 °C | [4][8] |

| Boiling Point | 146 °C at 2 mmHg | [4][8][9] |

| Solubility | Slightly soluble in water; soluble in methanol, acetone, ether, and chloroform. | [4][10] |

| pKa | 7.97 (at 25 °C) | [4][6] |

| logP | 1.26 | [8] |

Synthesis of p-Cyanophenol

Several synthetic routes to p-cyanophenol have been developed, each with its own advantages and limitations. Common methods include the ammoxidation of p-cresol, the reaction of p-hydroxybenzaldehyde with hydroxylamine hydrochloride, and the reaction of p-hydroxybenzoic acid with urea and sulfamic acid.[4][11][12]

One established laboratory-scale synthesis involves the reaction of p-hydroxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield p-cyanophenol.[11] This method avoids the use of highly toxic cyanide reagents.[11]

Experimental Protocol: Synthesis from p-Hydroxybenzaldehyde

Step 1: Oxime Formation

-

Dissolve p-hydroxybenzaldehyde in an appropriate solvent, such as ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or sodium carbonate) to the reaction mixture.

-

Stir the mixture at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, acidify the mixture to precipitate the p-hydroxybenzaldehyde oxime.

-

Filter, wash with water, and dry the resulting solid.

Step 2: Dehydration to Nitrile

-

Heat the p-hydroxybenzaldehyde oxime in a high-boiling solvent (e.g., acetic anhydride or a suitable aprotic solvent) with a dehydrating agent.

-

Maintain the reaction at an elevated temperature until the conversion to p-cyanophenol is complete (monitored by TLC or GC).

-

Cool the reaction mixture and pour it into water to precipitate the crude p-cyanophenol.

-

Filter the solid, wash thoroughly with water, and purify by recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture) to obtain pure p-cyanophenol.

Caption: Synthesis workflow for p-cyanophenol.

Applications in Drug Development and Beyond

The versatile chemical nature of p-cyanophenol makes it a valuable intermediate in various industrial sectors.

Pharmaceutical Intermediate

p-Cyanophenol serves as a key precursor in the synthesis of several pharmaceuticals.[1][2] Its structure can be found within more complex drug molecules. For instance, it is a building block for the synthesis of Levcromakalim, a vasodilator.[2] Furthermore, it has been studied for its potential as a monoamine oxidase (MAO) inhibitor.[3][6]

Agrochemicals

In the agrochemical industry, p-cyanophenol is a precursor to herbicides.[5] A notable example is the synthesis of Bromoxynil, which is produced through the bromination of p-cyanophenol.[6]

Liquid Crystals

The rigid, rod-like structure of p-cyanophenol derivatives makes them suitable for applications in liquid crystal technologies.[4] The nitrile group provides a strong dipole moment, which is a key characteristic for materials used in liquid crystal displays (LCDs).

Caption: Key applications of p-cyanophenol.

Spectroscopic Data

The structural features of p-cyanophenol give rise to a characteristic spectroscopic signature.

| Spectroscopic Technique | Key Features |

| ¹H NMR | Aromatic protons appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. A broad singlet corresponding to the phenolic proton is also observed. |

| ¹³C NMR | Distinct signals for the nitrile carbon, the carbon bearing the hydroxyl group, the other substituted aromatic carbon, and the two sets of equivalent aromatic carbons. |

| IR Spectroscopy | A strong, sharp absorption band for the nitrile (C≡N) stretch is typically observed around 2220-2260 cm⁻¹. A broad O-H stretching band for the phenolic hydroxyl group is also present around 3200-3600 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M⁺) is observed at m/z = 119. |

Reactivity and Metabolism

The reactivity of p-cyanophenol is dictated by its three main components: the aromatic ring, the hydroxyl group, and the nitrile group.

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. The hydroxyl group is an activating, ortho-, para-directing group, while the nitrile group is a deactivating, meta-directing group.

-

Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide ion. It can also undergo etherification and esterification reactions.

-

Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.

In biological systems, p-cyanophenol can be metabolized. While specific metabolic pathways can vary, potential routes include conjugation of the phenolic hydroxyl group (e.g., glucuronidation or sulfation) to facilitate excretion. The nitrile group may also undergo enzymatic transformations.

Safety and Toxicology

p-Cyanophenol is classified as harmful if swallowed and is an irritant to the eyes, respiratory system, and skin.[4] It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area.[13] In case of accidental exposure, immediate medical attention is advised.[4] While organic nitriles do not readily release cyanide ions, caution is still warranted due to the potential for metabolism to release cyanide.[13][14]

GHS Hazard Statements:

-

H302: Harmful if swallowed[10]

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Conclusion

p-Cyanophenol is a fundamentally important organic compound with a rich chemistry and a broad spectrum of applications. Its unique structure, combining both a nucleophilic hydroxyl group and an electrophilic nitrile group on an aromatic scaffold, provides a versatile platform for the synthesis of a wide range of valuable products. For researchers and professionals in drug development and other scientific fields, a thorough understanding of the properties, synthesis, and reactivity of p-cyanophenol is essential for leveraging its potential in the creation of novel molecules and materials.

References

-

ChemBK. (n.d.). 4-Cyanophenol. Retrieved February 7, 2026, from [Link]

-

NIST. (n.d.). Phenol, 4-chloro-. NIST Chemistry WebBook. Retrieved February 7, 2026, from [Link]

-

Mol-Instincts. (n.d.). 4-Cyanophenol 767-00-0. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 4-Cyanophenol. Retrieved February 7, 2026, from [Link]

-

United Chemical. (n.d.). High quality Pharmaceutical Intermediate 4-Cyanophenol P-Cyanophenol. Retrieved February 7, 2026, from [Link]

- Google Patents. (n.d.). CN1442404A - Method of preparing p-cyanophenol like compound.

-

Wikipedia. (n.d.). Cyanide. Retrieved February 7, 2026, from [Link]

-

Sciencemadness.org. (2011, October 24). p-hydroxybenzonitrile synthesis. Retrieved February 7, 2026, from [Link]

- Google Patents. (n.d.). JPS5476544A - Preparation of p-cyanophenol.

-

Pharmaffiliates. (n.d.). CAS NO : 767-00-0| Chemical Name : 4-Hydroxybenzonitrile. Retrieved February 7, 2026, from [Link]

-

ACS Publications. (n.d.). p-Cyanophenol from p-nitrobenzaldoxime by an apparent dehydration-displacement, and a suggested modification of the Miller-Loudon conversion of aldehydes to nitriles. The Journal of Organic Chemistry. Retrieved February 7, 2026, from [Link]

-

LookChem. (n.d.). 4-Hydroxybenzonitrile(767-00-0)MSDS Melting Point Boiling Density Storage Transport. Retrieved February 7, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). 4-Cyanophenol. Retrieved February 7, 2026, from [Link]

Sources

- 1. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 2. unitedchemicalcn.com [unitedchemicalcn.com]

- 3. 4-Cyanophenol | C7H5NO | CID 13019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 4-Cyanophenol - Opulent Pharma [opulentpharma.com]

- 6. 4-Cyanophenol | 767-00-0 [chemicalbook.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. Page loading... [wap.guidechem.com]

- 9. 4-Cyanophenol CAS#: 767-00-0 [m.chemicalbook.com]

- 10. 4-Hydroxybenzonitrile | 767-00-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. CN1442404A - Method of preparing p-cyanophenol like compound - Google Patents [patents.google.com]

- 12. JPS5476544A - Preparation of p-cyanophenol - Google Patents [patents.google.com]

- 13. 4-Hydroxybenzonitrile(767-00-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 14. Cyanide - Wikipedia [en.wikipedia.org]

The Versatile Role of 4-Hydroxybenzonitrile (CAS 767-00-0): A Technical Guide for Scientific Professionals

Introduction: Unveiling the Potential of a Multifunctional Building Block

4-Hydroxybenzonitrile, also known as 4-cyanophenol, is a deceptively simple aromatic compound that serves as a cornerstone in a multitude of advanced chemical syntheses. With the CAS number 767-00-0, this white to light-yellow crystalline solid is a critical intermediate in the production of pharmaceuticals, agrochemicals, and high-performance materials such as liquid crystals.[1][2] Its strategic combination of a hydroxyl and a nitrile group on a benzene ring provides a rich chemical handle for a variety of transformations, making it an invaluable tool for researchers and drug development professionals.[3] This technical guide delves into the core applications of 4-hydroxybenzonitrile, providing in-depth insights into its synthesis, reactivity, and the functional significance of its derivatives.

Physicochemical Properties: A Foundation for Reactivity

A thorough understanding of the physicochemical properties of 4-hydroxybenzonitrile is paramount for its effective application in research and development.

| Property | Value | Reference |

| Molecular Formula | C₇H₅NO | [2] |

| Molecular Weight | 119.12 g/mol | [2] |

| Melting Point | 93-96 °C | [2] |

| Appearance | White to light-yellow crystalline solid | [2] |

| Solubility | Soluble in various organic solvents | [2] |

| Purity | Typically ≥ 98% | [2] |

Synthesis of 4-Hydroxybenzonitrile: Key Methodologies

The efficient synthesis of 4-hydroxybenzonitrile is a topic of significant industrial and academic interest. Several routes have been developed, each with its own advantages and considerations.

Synthesis from p-Hydroxybenzoic Acid

One of the most common laboratory and industrial methods involves the dehydration and ammoniation of p-hydroxybenzoic acid.[4] This process can be carried out using various dehydrating agents and ammonia sources. A notable protocol involves the use of urea as the ammonia source and sulfamic acid as the dehydrating agent in a solvent such as benzoate.[4]

Experimental Protocol: Synthesis from p-Hydroxybenzoic Acid [4]

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and condenser, dissolve 0.1 mol of p-hydroxybenzoic acid, 0.25 mol of urea, and 0.3 mol of sulfamic acid in 60 ml of benzoate.

-

Catalyst Addition: Add Al₂O₃ as a catalyst, equivalent to 3% of the solvent's mass.

-

Heating Protocol: Slowly heat the mixture to 150°C and maintain for 1 hour.

-

Second Urea Addition: Raise the temperature to 190°C and add an additional 0.05 mol of urea.

-

Reaction Completion: Maintain the temperature at 190°C for 1.5 hours.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the product is isolated and purified, typically yielding 78-82% of 4-hydroxybenzonitrile.[4]

Caption: A generalized workflow for the synthesis of 4-Hydroxybenzonitrile from p-Hydroxybenzoic Acid.

Other Synthetic Routes

Other notable methods for synthesizing 4-hydroxybenzonitrile include:

-

Ammoxidation of p-cresol: This gas-phase catalytic reaction is an important industrial process.[5][6]

-

Reaction of 4-bromophenol with copper(I) cyanide: A classic nucleophilic aromatic substitution reaction.[5]

-

Reaction of 4-chlorobenzonitrile with sodium methoxide: This method involves the nucleophilic substitution of the chloro group.[5]

-

From p-hydroxybenzaldehyde: This route typically involves the conversion of the aldehyde to an oxime, followed by dehydration.[7]

Applications in Agrochemicals: The Synthesis of Bromoxynil

4-Hydroxybenzonitrile is a crucial precursor for the synthesis of the herbicide Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile).[5] Bromoxynil is a selective post-emergence herbicide used to control broadleaf weeds.

Experimental Protocol: Synthesis of Bromoxynil

The synthesis of Bromoxynil involves the bromination of 4-hydroxybenzonitrile. A detailed and environmentally friendly protocol is described in US Patent 8,957,239 B2.

-

Reaction Setup: In a suitable reaction vessel, dissolve 4-hydroxybenzonitrile in an aqueous acidic medium.

-

Brominating Agent: Prepare a brominating reagent by combining a bromide salt and a bromate salt in a 2:1 molar ratio.

-

Reaction: Add the brominating reagent to the solution of 4-hydroxybenzonitrile under ambient conditions.

-

Isolation: The product, 3,5-dibromo-4-hydroxybenzonitrile, precipitates from the reaction mixture and can be isolated by filtration. This method boasts high yields (91-99%) and purity (>99%) without the need for extensive purification.

Caption: Reaction scheme for the synthesis of Bromoxynil from 4-Hydroxybenzonitrile.

Pharmaceutical Applications: A Scaffold for Drug Discovery

The unique structural features of 4-hydroxybenzonitrile make it an attractive scaffold for the development of novel therapeutic agents.

Monoamine Oxidase (MAO) Inhibition

4-Hydroxybenzonitrile has been identified as a monoamine oxidase (MAO) inhibitor.[5] MAOs are enzymes that catalyze the oxidation of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine.[] The inhibition of MAO can lead to an increase in the concentration of these neurotransmitters in the brain, which is a therapeutic strategy for depression and neurodegenerative disorders.[9][10] The phenolic hydroxyl group in 4-hydroxybenzonitrile is believed to play a key role in its interaction with the MAO enzyme.[11] While 4-hydroxybenzonitrile itself may not be a potent drug, its scaffold is a valuable starting point for the design of more selective and potent MAO inhibitors.[12]

Caption: The role of MAO in neurotransmitter metabolism and the effect of inhibitors.

Intermediate in Drug Synthesis

Beyond its intrinsic activity, 4-hydroxybenzonitrile is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). For instance, its derivatives are utilized in the development of antiviral drugs, including those targeting HIV replication.[12] The ability to selectively modify the hydroxyl and nitrile groups allows for the construction of complex molecular architectures with desired pharmacological profiles.

Materials Science: A Building Block for Liquid Crystals

4-Hydroxybenzonitrile and its derivatives are important components in the formulation of liquid crystals.[5][13] The rigid rod-like structure of the molecule, combined with the polar cyano group, contributes to the formation of the mesophases that are characteristic of liquid crystals.[13] These materials are essential for a wide range of applications, most notably in liquid crystal displays (LCDs). The cyano group, in particular, enhances the intermolecular interactions, which can improve the thermal stability of the liquid crystal phase.[14]

Role as a Versatile Chemical Intermediate

The reactivity of both the hydroxyl and nitrile groups makes 4-hydroxybenzonitrile a versatile intermediate in organic synthesis. The hydroxyl group can be readily alkylated or acylated, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. This dual reactivity allows for the synthesis of a wide array of derivatives with diverse functionalities.[3]

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential when working with 4-hydroxybenzonitrile. It is important to consult the Safety Data Sheet (SDS) before use.[15]

-

Handling: Use in a well-ventilated area and minimize dust generation. Avoid contact with skin, eyes, and clothing.[15]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances.[15]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

Conclusion: A Molecule of Enduring Significance

4-Hydroxybenzonitrile (CAS 767-00-0) is a testament to the profound impact that a seemingly simple molecule can have across diverse scientific disciplines. From enhancing agricultural productivity through the synthesis of herbicides to enabling the development of life-saving pharmaceuticals and cutting-edge display technologies, its versatility is undeniable. For researchers and scientists in drug development and materials science, a deep understanding of the synthesis, reactivity, and applications of 4-hydroxybenzonitrile is not just beneficial—it is essential for driving innovation and scientific advancement.

References

- BenchChem. (2025). Application Notes and Protocols for 4-Bromo-2-hydroxybenzonitrile in Medicinal Chemistry.

- Google Patents. (n.d.). CN102249950B - Synthetic method of p-hydroxybenzonitrile.

- Pan, J. (2012). Research and development of 4-hydroxybenzonitrile production process. [Master's thesis, Northwestern University]. CNKI.

-

4-Hydroxybenzonitrile: A Versatile Chemical Compound. (n.d.). Retrieved from [Link]

- Pagariya, R. F., & Thakare, N. S. (2016). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research, 8(5), 385-392.

- Anhui Huarun Paints. (2014). Production technology for synthesizing bromoxynil.

- Google Patents. (n.d.). WO2014186981A1 - Method for preparing o(p)-hydroxybenzonitrile.

-

Organic Syntheses. (n.d.). 4. Retrieved from [Link]

- Google Patents. (n.d.). US3585233A - Process for the preparation of hydroxybenzonitriles.

- Google Patents. (n.d.). US3259646A - Process for the preparation of p-hydroxybenzonitrile.

- Qingdao Rainbow Chem Co Ltd. (2021). Synthetic method of p-hydroxybenzonitrile.

-

Organic Syntheses. (n.d.). Cyanic acid, phenyl ester. Retrieved from [Link]

- Khan, I., et al. (2016). Simultaneous determination of bromoxynil and MCPA in commercial samples and raw materials using reversed phase high performance liquid chromatography. Journal of the Chemical Society of Pakistan, 38(1), 133-139.

- Google Patents. (n.d.). CN100379493C - Catalyst for synthesizing p-hydroxybenzonitrile and its preparation method and application.

- Kell, D. B. (2019). Selectivity of Dietary Phenolics for Inhibition of Human Monoamine Oxidases A and B. Molecules, 24(3), 499.

-

ResearchGate. (n.d.). Polar cyano/nitrile group-derived rod-shaped nematic liquid crystals: synthesis and characterizations. Retrieved from [Link]

-

MDPI. (n.d.). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Retrieved from [Link]

-

ResearchGate. (n.d.). MAO inhibition by natural phenolic compounds. Retrieved from [Link]

- Google Patents. (n.d.). CN1820847A - Catalyst for synthesizing p-hydroxybenzonitrile and its preparation method and application.

- Lagerwall, J. P. F. (2016). The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research. Liquid Crystals, 43(13-15), 1999-2019.

- Li, H. X., et al. (2020). Decarboxylative (Thio)esterification of α-Keto Acids via Carbonyl-Photoredox/Copper Dual Catalysis. The Journal of Organic Chemistry, 85(15), 9878-9890.

-

The Role of 4-Cyanophenol in Advanced Materials and Research. (2026, January 28). Retrieved from [Link]

- Wang, J., & Liu, H. (2012). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 32(9), 1643-1652.

-

ResearchGate. (2026, January 21). A Novel Synthesis of (R)-4-Cyano-3-hydroxybutyric Acid Ethyl Ester. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, July 4). Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. Retrieved from [Link]

- Google Patents. (n.d.). CN103408459B - Preparation method of 4-cyanophenylalanine.

-

National Center for Biotechnology Information. (2019, September 18). In Vitro and in Silico Human Monoamine Oxidase Inhibitory Potential of Anthraquinones, Naphthopyrones, and Naphthalenic Lactones from Cassia obtusifolia Linn Seeds. Retrieved from [Link]

-

Animated biology with arpan. (2022, December 8). Mechanism of MAO I | What is MAO inhibitor used for? | Pharmacology [Video]. YouTube. [Link]

-

Royal Society of Chemistry. (n.d.). Hydrogen-bonded liquid crystals from alkoxystilbazoles and 3-cyanophenols: structural control of mesomorphism. Molecular structure of the complex between 4-cyanophenol and 4-octyloxystilbazole. Retrieved from [Link]

-

The Effect of Nematic Liquid Crystal on the Performance of Dye-Sensitized Solar Cells. (n.d.). Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, July 4). Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. Retrieved from [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. innospk.com [innospk.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Research and development of 4-hydroxybenzonitrile production process - Master's thesis - Dissertation [dissertationtopic.net]

- 5. 4-Cyanophenol | 767-00-0 [chemicalbook.com]

- 6. CN100379493C - Catalyst for synthesizing p-hydroxybenzonitrile and its preparation method and application - Google Patents [patents.google.com]

- 7. CN102249950B - Synthetic method of p-hydroxybenzonitrile - Google Patents [patents.google.com]

- 9. Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Selectivity of Dietary Phenolics for Inhibition of Human Monoamine Oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

- 14. mdpi.com [mdpi.com]

- 15. 4-Hydroxybenzonitrile(767-00-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

The 4-Hydroxybenzonitrile Scaffold: A Technical Guide to Biological Activity and Application

The following technical guide details the biological activity, medicinal chemistry, and experimental applications of 4-Hydroxybenzonitrile (4-HBN) and its derivatives.

Executive Summary

4-Hydroxybenzonitrile (4-HBN, CAS 767-00-0) is a bifunctional phenolic nitrile serving as a "privileged scaffold" in medicinal chemistry and agrochemical development. Its utility stems from the orthogonal reactivity of its two functional groups: the phenolic hydroxyl (a hydrogen bond donor/nucleophile) and the nitrile group (a hydrogen bond acceptor/metabolic warhead).

While 4-HBN possesses weak inherent allelopathic and antimicrobial activity, its primary value lies as a precursor to high-potency derivatives, including Bromoxynil (herbicide), Letrozole intermediates (aromatase inhibitors), and novel Tyrosinase inhibitors (depigmenting agents). This guide analyzes the structure-activity relationships (SAR), specific biological mechanisms, and validated experimental protocols for this class of compounds.

Chemical Biology & Pharmacophore Analysis

The biological activity of 4-HBN derivatives is dictated by the electronic and steric environment of the benzene ring.

-

The Phenolic Hydroxyl (-OH):

-

Role: Primary site for H-bonding with enzyme active sites (e.g., Serine proteases, Tyrosinase copper centers).

-

Modification:

-alkylation increases lipophilicity (LogP), facilitating membrane permeability and blood-brain barrier (BBB) crossing.

-

-

The Nitrile Group (-CN):

-

Role: Acts as a bioisostere for carbonyls or hydroxyls but with a smaller steric footprint. It functions as a weak hydrogen bond acceptor.

-

Metabolism:[1] Susceptible to hydrolysis by nitrilases (to carboxylic acids) or oxidative attack (releasing cyanide in rare cases, though often metabolically stable in drug scaffolds).

-

-

The Aromatic Core:

-

Role: Provides

-

-

Visualization: Structure-Activity Relationship (SAR) Map

The following diagram illustrates how specific structural modifications to the 4-HBN core yield distinct biological classes.

[2][3]

Therapeutic & Biological Applications[4][5][6][7][8][9][10]

Agrochemicals: Photosystem II Inhibition

The most commercially significant derivatives are halogenated nitriles.

-

Compound: Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile).

-

Mechanism: It binds to the D1 protein of the Photosystem II complex in chloroplasts. The electron-withdrawing bromine atoms make the hydroxyl proton highly acidic, allowing the molecule to uncouple oxidative phosphorylation and block electron transport.

-

Key Insight: The nitrile group is essential here; replacing it with a carboxyl group reduces herbicidal activity due to transport issues.

Oncology: Kinase & Aromatase Inhibition

4-HBN is a fragment often found in kinase inhibitors.

-

EGFR/VEGFR-2 Dual Inhibitors: Recent medicinal chemistry efforts have linked 4-alkoxybenzonitrile moieties to quinazoline cores. The nitrile group often projects into a solvent-accessible pocket or interacts with specific residues (e.g., Cys797 in EGFR) to lock the conformation.

-

Aromatase Inhibitors: While Letrozole itself is a triazole, 4-cyanophenol derivatives serve as precursors. The nitrile nitrogen coordinates with the Heme iron of the aromatase enzyme (CYP19A1), preventing the conversion of androgens to estrogens.

Enzymology: Tyrosinase Inhibition (Depigmentation)

Tyrosinase is a copper-containing enzyme responsible for melanin synthesis. 4-HBN derivatives act as competitive inhibitors.

-

Mechanism: The phenolic oxygen coordinates with the binuclear copper active site.

-

Potency: 4-HBN itself is a weak inhibitor, but 4-(benzyloxy)benzonitrile derivatives show IC50 values in the low micromolar range.

Table 1: Comparative Biological Activity of Selected Derivatives

| Derivative Class | Target / Mechanism | Representative IC50 / MIC | Application |

| 3,5-Dibromo-4-HBN | Photosystem II (D1 protein) | ~1-5 µM (PSII inhibition) | Herbicide (Bromoxynil) |

| 4-Alkoxy-tetrazoles | Xanthine Oxidase (XO) | 0.022 µM (Compound g25) | Gout / Hyperuricemia [2] |

| 4-Anilinoquinazolines | EGFR / VEGFR-2 | < 10 nM (Kinase inhibition) | Oncology (NSCLC) [4] |

| 4-Chromanones | Tyrosinase (Mushroom) | 5.1 µM (MHY1294) | Skin Whitening [7] |

Experimental Protocol: Tyrosinase Inhibition Assay

A self-validating workflow for evaluating 4-HBN derivatives.

Objective: Determine the IC50 of a novel 4-HBN derivative against mushroom tyrosinase using L-DOPA as a substrate.

Reagents & Preparation

-

Phosphate Buffer (PB): 0.1 M, pH 6.8 (mimics physiological skin pH).

-

Enzyme Solution: Mushroom Tyrosinase (Sigma-Aldrich), 1000 U/mL in PB. Keep on ice.

-

Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine), 5 mM in PB. Prepare fresh; protect from light to prevent auto-oxidation.

-

Test Compounds: Dissolve 4-HBN derivatives in DMSO. Final DMSO concentration in assay must be <1% to avoid enzyme denaturation.

-

Positive Control: Kojic Acid (Standard inhibitor).[2]

Step-by-Step Methodology

-

Plate Setup: Use a 96-well clear microplate.

-

Incubation Phase:

-

Add 80 µL Phosphate Buffer to all wells.

-

Add 40 µL Enzyme Solution to test wells.

-

Add 40 µL Test Compound (various concentrations) to test wells.

-

Control A (Max Activity): Enzyme + Buffer + DMSO (no inhibitor).

-

Control B (Blank): Buffer + DMSO (no enzyme).

-

Incubate at 25°C for 10 minutes to allow inhibitor binding.

-

-

Reaction Phase:

-

Add 40 µL L-DOPA substrate to all wells to initiate reaction.

-

Total volume = 200 µL.

-

-

Measurement:

-

Immediately place in a microplate reader.

-

Monitor Absorbance at 475 nm (formation of dopachrome) every 30 seconds for 10 minutes (Kinetic Mode).

-

-

Validation Check:

-

The slope of Control A must be linear (

). If non-linear, the enzyme concentration is too high or substrate is depleted. -

Control B must show negligible slope.

-

Data Analysis

Calculate % Inhibition using the initial velocity (slope) of the reaction:

Visualization: Assay Workflow

Toxicology & Metabolism

Understanding the metabolic fate of the nitrile group is critical for safety assessments in drug development.

-

Cyanide Release Potential:

-

Unlike aliphatic nitriles, aromatic nitriles like 4-HBN are generally more stable against oxidative release of cyanide (CN⁻).

-

However, metabolism by specific bacterial strains (e.g., Burkholderia sp.) or hepatic enzymes can hydrolyze the nitrile.

-

-

Metabolic Pathway (Bio-degradation): The primary detoxification pathway involves the hydrolysis of the nitrile to an amide, then to an acid, followed by ring cleavage.

-

Nitrile Hydratase: Converts 4-HBN

4-Hydroxybenzamide. -

Amidase: Converts 4-Hydroxybenzamide

4-Hydroxybenzoic acid. -

Hydroxylase: Converts 4-Hydroxybenzoic acid

Protocatechuate (3,4-dihydroxybenzoate). -

Ring Cleavage: Protocatechuate is cleaved into TCA cycle intermediates (Succinate/Acetyl-CoA).

-

This pathway suggests that 4-HBN derivatives are biodegradable and pose lower long-term environmental persistence risks compared to poly-halogenated aromatics, provided the halogen load is low [5].

References

-

BenchChem. (2025).[3] Application Notes and Protocols for 4-Bromo-2-hydroxybenzonitrile in Medicinal Chemistry.[3]Link

-

Meng, F., et al. (2022). Design, synthesis and biological evaluation of N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amide derivatives as xanthine oxidase inhibitors. Bioorganic Chemistry.[4] Link

-

Završnik, D., et al. (2017). The Synthesis and Antimicrobial Activity of Some 4-Hydroxycoumarin Derivatives.[4][5][6] Periodicals of Engineering and Natural Sciences. Link

-

Wang, J., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors.[7] European Journal of Medicinal Chemistry. Link

-

Mukherjee, T., et al. (2024).[1] Metabolism of toxic benzonitrile and hydroxybenzonitrile isomers via several distinct central pathway intermediates in a catabolically robust Burkholderia sp.[1] Biochemical and Biophysical Research Communications. Link

-

Cho, J.Y., et al. (1998). Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull.[8] Bioscience, Biotechnology, and Biochemistry. Link

-

Yi, W., et al. (2011). A Novel Synthesized Tyrosinase Inhibitor, (E)-3-(4-hydroxybenzylidene) chroman-4-one (MHY1294). Journal of Life Science. Link

Sources

- 1. Metabolism of toxic benzonitrile and hydroxybenzonitrile isomers via several distinct central pathway intermediates in a catabolically robust Burkholderia sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. The synthesis and antimicrobial activity of some 4-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Utilization of 4-Hydroxybenzonitrile in Medicinal Chemistry: From Pharmacophore to API Synthesis

This guide provides an in-depth technical analysis of 4-Hydroxybenzonitrile (4-HBN), focusing on its strategic application in medicinal chemistry and drug discovery.

Executive Summary

4-Hydroxybenzonitrile (4-HBN, CAS: 767-00-0) is a bifunctional aromatic scaffold that serves as a critical linchpin in the synthesis of diverse pharmaceutical agents. Its utility stems from the orthogonal reactivity of its two functional groups: the nucleophilic phenolic hydroxyl group (

Chemical Architecture & Reactivity Profile

The medicinal value of 4-HBN is defined by its electronic push-pull system. The electron-withdrawing nitrile group increases the acidity of the phenolic proton compared to phenol (

Key Physicochemical Properties

| Property | Value | Medicinal Chemistry Implication |

| Molecular Weight | 119.12 g/mol | Ideal for Fragment-Based Drug Design (FBDD).[1] |

| pKa (Phenol) | 7.97 | Deprotonates easily with weak bases ( |

| LogP | 1.61 | Moderate lipophilicity; suitable for oral bioavailability optimization.[1] |

| H-Bonding | Donor (OH), Acceptor (CN) | Nitrile acts as a metabolic "anchor" and carbonyl bioisostere.[1] |

Synthetic Utility: The Divergent Workflow

In drug discovery, 4-HBN is utilized through three primary synthetic vectors. The following diagram illustrates these divergent pathways.

Caption: Divergent synthetic pathways for 4-Hydroxybenzonitrile, highlighting its role as a precursor for ethers, halogenated scaffolds, and heterocyclic derivatives.

Case Study: Enobosarm (Ostarine) and the 4-Cyanophenoxy Moiety

Enobosarm (MK-2866) is a Selective Androgen Receptor Modulator (SARM) currently in Phase III clinical trials.[2] Its structure features a 4-cyanophenoxy motif linked to a chiral amide backbone.[2] This moiety is critical for high-affinity binding to the androgen receptor while minimizing cross-reactivity.

Mechanistic Role of 4-HBN

In the synthesis of Enobosarm, 4-HBN provides the aromatic ether terminus. The synthesis typically involves the nucleophilic attack of the 4-cyanophenoxide ion on a chiral epoxide or an alkyl halide precursor.

Experimental Protocol: General O-Alkylation of 4-Hydroxybenzonitrile

This protocol describes the synthesis of a generic 4-alkoxybenzonitrile intermediate, a common first step in generating libraries for SAR (Structure-Activity Relationship) studies.

Objective: Selective O-alkylation using a Williamson Ether Synthesis approach.

Reagents:

-

4-Hydroxybenzonitrile (1.0 equiv)

-

Alkyl Halide (e.g., Benzyl bromide or Epichlorohydrin derivative) (1.2 equiv)

-

Potassium Carbonate (

) (2.0 equiv) -

Solvent: DMF (Anhydrous) or Acetone

Step-by-Step Methodology:

-

Activation: Charge a round-bottom flask with 4-Hydroxybenzonitrile (10 mmol) and anhydrous DMF (20 mL). Add

(20 mmol) in a single portion. Stir at room temperature for 30 minutes. Note: The solution will turn yellow/orange indicating phenoxide formation. -

Coupling: Add the Alkyl Halide (12 mmol) dropwise to the stirring mixture.

-

Critical Control Point: If using a volatile halide, use a reflux condenser. For chiral epoxides (as in Ostarine), maintain temperature at 60°C to prevent racemization.

-

-

Reaction: Heat the mixture to 60–80°C and monitor via TLC (Hexane:EtOAc 4:1). Reaction is typically complete in 2–4 hours.

-

Work-up: Cool to room temperature. Pour the mixture into ice-cold water (100 mL). The product usually precipitates as a solid.

-

Purification: Filter the solid, wash with water, and recrystallize from Ethanol/Water. If oil forms, extract with Ethyl Acetate, dry over

, and purify via silica gel chromatography.

Yield: Typically >85% due to the high nucleophilicity of the 4-cyanophenoxide anion.

The Nitrile Pharmacophore in Aromatase Inhibitors

Beyond its use as a synthetic handle, the nitrile group itself is a potent pharmacophore. In third-generation aromatase inhibitors like Letrozole and Anastrozole , the benzonitrile moiety mimics the C-3 carbonyl of the natural substrate (androstenedione).

While Letrozole is often synthesized via 4-bromomethylbenzonitrile, 4-HBN serves as a vital reference compound and starting material for 4-alkoxybenzonitrile analogs used to probe the active site of the CYP19A1 (aromatase) enzyme. The nitrile nitrogen acts as a hydrogen bond acceptor with Ser-478 in the enzyme active site, anchoring the drug.

Comparative Analysis of Benzonitrile Scaffolds

| Compound | Structure Note | Application |

| 4-Hydroxybenzonitrile | Free Phenol | Building block; Metabolite reference.[1] |

| Letrozole | Bis-benzonitrile | Aromatase Inhibitor (Breast Cancer).[1] |

| Bromoxynil | 3,5-Dibromo-4-HBN | Herbicide (Photosystem II inhibitor); demonstrates ortho-halogenation utility.[1] |

| Enobosarm | 4-Cyanophenoxy ether | SARM (Muscle Wasting); demonstrates O-alkylation utility.[1] |

Advanced Application: Synthesis of Heterocyclic Bioisosteres

The nitrile group of 4-HBN can be converted into tetrazoles or amidoximes, which serve as carboxylic acid bioisosteres with improved metabolic stability and membrane permeability.

Caption: Transformation of the nitrile group into a tetrazole bioisostere via [3+2] cycloaddition.

References

-

BenchChem. Experimental Procedure for O-Alkylation of 2-Hydroxybenzonitrile (Adaptable for 4-HBN). Retrieved from .

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13019, 4-Hydroxybenzonitrile. Retrieved from .

- Dalton, J. T., et al.The selective androgen receptor modulator GTx-024 (enobosarm) improves lean body mass and physical function in healthy elderly men and postmenopausal women. J Cachexia Sarcopenia Muscle. 2011; 2(3): 153–161. (Contextualizing the 4-cyanophenoxy moiety).

- Bhatnagar, A. S.The discovery and mechanism of action of letrozole. Breast Cancer Res Treat. 2007; 105(Suppl 1): 7–17. (Role of benzonitrile pharmacophore).

-

ChemicalBook. 4-Hydroxybenzonitrile MSDS and Chemical Properties. Retrieved from .

Sources

4-Hydroxybenzonitrile as a key chemical intermediate in synthesis

The following technical guide is structured to provide an authoritative, mechanistic, and practical analysis of 4-Hydroxybenzonitrile (4-HBN). It deviates from standard templates to prioritize the "chemical logic" of the molecule—specifically its dual nature as a nucleophile (phenolic -OH) and an electrophile/director (nitrile -CN).

A Technical Guide to Synthesis, Reactivity, and Industrial Application

Executive Summary & Molecular Architecture

4-Hydroxybenzonitrile (4-HBN, CAS: 767-00-0) is a critical aromatic intermediate defined by its "push-pull" electronic structure. It serves as the linchpin in the synthesis of high-performance liquid crystals (mesogens), nitrile-based herbicides (Bromoxynil), and specific pharmaceutical pharmacophores.

Unlike simple phenols, 4-HBN possesses a

Key Technical Specifications:

| Property | Value | Implication for Synthesis |

|---|---|---|

| Molecular Weight | 119.12 g/mol | High atom economy in derivatization. |

| Melting Point | 113°C | Solid handling; requires solvent for low-temp reactions. |

|

Industrial Production: The Ammoxidation Protocol

While laboratory synthesis often employs the dehydration of 4-hydroxybenzaldoxime, the industrial standard is the Ammoxidation of p-Cresol . This route is preferred for its scalability and use of inexpensive feedstocks.

The Mechanism

The reaction proceeds via a heterogeneous catalytic cycle where p-cresol is oxidized to an aldehyde intermediate, which then condenses with ammonia to form the nitrile.

Reaction Stoichiometry:

Catalyst System

The most authoritative protocols utilize Vanadium-Phosphorus-Oxide (VPO) or Bi-Mo-O systems supported on silica. These catalysts are tuned to prevent the over-oxidation of the phenolic ring (combustion) while facilitating the methyl-to-nitrile transformation.

Process Diagram (Ammoxidation Workflow)

The following diagram illustrates the critical process flow for the gas-phase ammoxidation.

Application A: Materials Science (Liquid Crystals)

The rigid rod-like structure of 4-HBN makes it an ideal core for nematic liquid crystals . The synthesis relies on the nucleophilicity of the phenolic oxygen.

Protocol: Williamson Ether Synthesis (O-Alkylation)

This protocol describes the synthesis of 4-n-Octyloxybenzonitrile , a classic mesogen precursor. The lower

Reagents:

-

4-Hydroxybenzonitrile (1.0 eq)[1]

-

1-Bromooctane (1.1 eq)

-

Potassium Carbonate (

) (2.0 eq) -

Solvent: Acetone or Acetonitrile (Reagent Grade)

Step-by-Step Methodology:

-

Activation: Charge a round-bottom flask with 4-HBN (11.9 g, 100 mmol) and anhydrous

(27.6 g, 200 mmol) in Acetone (150 mL). Stir at reflux for 30 minutes. Why: This pre-forms the phenoxide anion, visible as a color shift (often to yellow). -

Addition: Add 1-Bromooctane (21.2 g, 110 mmol) dropwise over 20 minutes.

-

Reflux: Maintain reflux for 6–8 hours. Monitor via TLC (Hexane:EtOAc 8:2) until the starting phenol spot disappears.

-

Workup: Filter off the inorganic salts (

and excess carbonate) while hot. -

Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the residue from ethanol to yield white crystalline plates.

Validation Criteria:

-

Yield: >90%

-

Melting Point: Distinct sharp transition (check against lit. value ~50-52°C for octyl derivative).

Application B: Agrochemicals (Bromoxynil Synthesis)

In this application, 4-HBN acts as the substrate for Electrophilic Aromatic Substitution . Despite the deactivating nitrile group, the phenolic -OH strongly activates the ortho positions, allowing for controlled halogenation.

Protocol: Aqueous Bromination

This method produces 3,5-Dibromo-4-hydroxybenzonitrile (Bromoxynil) , a widely used herbicide. The protocol emphasizes "Green Chemistry" principles by using aqueous media.

Reagents:

-

4-Hydroxybenzonitrile (1.0 eq)[1]

-

Bromine (

) (2.1 eq) or Sodium Bromide/Sodium Bromate couple -

Solvent: Water (acidified)[2]

Step-by-Step Methodology:

-

Dissolution: Suspend 4-HBN (11.9 g, 100 mmol) in water (100 mL) containing concentrated HCl (to pH < 1).

-

Bromination: Add Bromine (33.6 g, 210 mmol) dropwise at 20–25°C. Caution: Exothermic.

-

Reaction Logic: The reaction is driven by the high electron density at the 3- and 5-positions. The nitrile group prevents substitution at the meta positions.

-

Precipitation: The product, being significantly less soluble than the starting material due to the heavy bromine atoms, precipitates immediately.

-

Purification: Filter the solid, wash with sodium bisulfite solution (to remove unreacted bromine), and then water. Dry at 80°C.

Reaction Pathway Diagram

Safety & Handling Protocols

4-HBN presents specific hazards related to its nitrile moiety and metabolic pathways.

-

Cyanide Metabolism: While the nitrile bond is stable, metabolic processing (or combustion) can release cyanide ions. Workspaces must be equipped with cyanide antidote kits (e.g., hydroxocobalamin).

-

Skin Absorption: The phenolic nature allows for dermal absorption. Nitrile-grade gloves (min 0.11mm thickness) are mandatory.

-

Incompatibility: Avoid contact with strong oxidizers and strong acids (hydrolysis of nitrile to carboxylic acid).

References

-

Landau, M. V., et al. (2001).[3] "Ammoxidation of p-cresol to p-hydroxybenzonitrile: High-performance boria-phosphoria supported catalysts." Applied Catalysis A: General, 208(1-2), 21-34.[3][4] Link

-

US Patent 8,957,239. (2015). "Process for the eco-friendly preparation of 3,5-dibromo-4-hydroxybenzonitrile." United States Patent and Trademark Office.Link

-

Williamson, A. W. (1850).[5] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational Chemistry).

-

ChemicalBook. (2025).[6] "4-Hydroxybenzonitrile Properties and Safety Data." Link

-

Duan, H. (2023). "Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons." Academic Journal of Materials & Chemistry, 4(4), 41-45.[7] Link

Sources

- 1. US8957239B2 - Process for the eco-friendly preparation of 3, 5-dibromo-4-hydroxybenzonitrile - Google Patents [patents.google.com]

- 2. US3585233A - Process for the preparation of hydroxybenzonitriles - Google Patents [patents.google.com]

- 3. cris.bgu.ac.il [cris.bgu.ac.il]

- 4. CN100379493C - Catalyst for synthesizing p-hydroxybenzonitrile and its preparation method and application - Google Patents [patents.google.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. francis-press.com [francis-press.com]

The Multifaceted Role of 4-Cyanophenol in Advanced Materials Science: A Technical Guide

Abstract

4-Cyanophenol, a seemingly simple aromatic molecule, stands as a cornerstone in the synthesis of a diverse array of advanced materials. Its unique trifecta of a reactive hydroxyl group, a rigid benzene ring, and a polar nitrile group provides a versatile platform for molecular engineering. This technical guide offers an in-depth exploration of the pivotal role of 4-cyanophenol in materials science, with a particular focus on its applications in liquid crystals, high-performance thermosetting polymers, and emerging organic electronics. We will delve into the fundamental chemical principles that govern its utility, provide detailed synthetic methodologies for key material classes, and present a comprehensive analysis of the structure-property relationships that arise from its incorporation. This guide is intended for researchers, scientists, and professionals in materials development, offering both foundational knowledge and practical insights into the vast potential of this critical chemical intermediate.

Introduction: The Architectural Versatility of 4-Cyanophenol

4-Cyanophenol, also known as 4-hydroxybenzonitrile, is a white crystalline solid that serves as a vital building block in the fine chemical industry.[1] Its molecular architecture, characterized by a hydroxyl (-OH) group and a nitrile (-CN) group at opposite ends of a benzene ring, imparts a unique combination of reactivity, rigidity, and polarity. This trifunctional nature is the key to its widespread use in creating materials with highly specific and tunable properties.